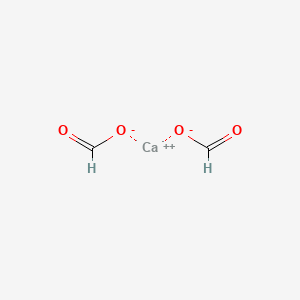
Formic acid calcium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formic acid calcium salt, also known as calcium formate, is an organic salt derived from formic acid. It appears as a white, crystalline powder that is water-soluble and possesses a slightly acidic odor. This compound has significant applications across various industries, including construction, animal feed, and leather tanning .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Formic acid calcium salt can be synthesized through the reaction of calcium hydroxide or calcium carbonate with formic acid. The reaction typically occurs in an aqueous solution and can be represented as follows: [ \text{Ca(OH)}_2 + 2 \text{HCOOH} \rightarrow \text{Ca(HCOO)}_2 + 2 \text{H}_2\text{O} ] Alternatively, it can be produced from sodium formate by reacting it with calcium chloride or calcium nitrate in an aqueous solution .
Industrial Production Methods: Industrial production of this compound often involves the neutralization of formic acid with calcium sources. It can also be produced as a by-product in the production of polyols .
Analyse Des Réactions Chimiques
Types of Reactions: Formic acid calcium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to formic acid.
Substitution: It can participate in substitution reactions where the formate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium chloride or potassium chloride can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carbon dioxide and water.
Reduction: Formic acid.
Substitution: Various calcium salts depending on the substituting anion.
Applications De Recherche Scientifique
Formic acid calcium salt has a wide range of scientific research applications:
Chemistry: It is used as a reducing agent and a source of formate ions in various chemical reactions.
Medicine: It is used in the formulation of certain medications and as a preservative in pharmaceutical products.
Industry: It is employed as a setting accelerator in cement and concrete, enhancing early strength and reducing setting time.
Mécanisme D'action
The mechanism of action of formic acid calcium salt involves its dissociation into calcium cations and formate anions in aqueous solutions. The formate anions can participate in various biochemical pathways, including:
Inhibition of bacterial growth: By lowering the pH, formate anions create an unfavorable environment for bacterial growth.
Enhancement of mineral absorption: In animal feed, formate anions aid in the absorption of minerals in the gastrointestinal tract.
Comparaison Avec Des Composés Similaires
Formic acid calcium salt can be compared with other similar compounds such as:
Calcium acetate: Used as a food additive and in the production of acetic acid.
Sodium formate: Used in dyeing and printing textiles, as well as in the production of formic acid.
Calcium propionate: Used as a preservative in bakery products.
Uniqueness: this compound is unique due to its versatility and wide range of applications across different industries. Its ability to act as a preservative, setting accelerator, and reducing agent makes it a valuable compound .
Propriétés
Formule moléculaire |
C2H2CaO4 |
|---|---|
Poids moléculaire |
130.11 g/mol |
Nom IUPAC |
calcium;diformate |
InChI |
InChI=1S/2CH2O2.Ca/c2*2-1-3;/h2*1H,(H,2,3);/q;;+2/p-2 |
Clé InChI |
CBOCVOKPQGJKKJ-UHFFFAOYSA-L |
SMILES canonique |
C(=O)[O-].C(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1R)-3-carboxy-1-[(4-nitrophenyl)carbamoyl]propyl]azanylidene](/img/structure/B12057439.png)



![4-[(2E)-2-[(2E)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-2-(prop-2-ynylamino)cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12057455.png)



![5-(2-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12057510.png)



